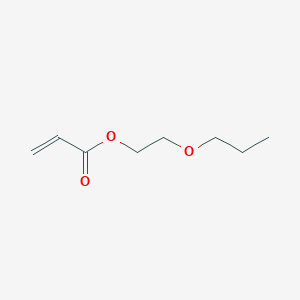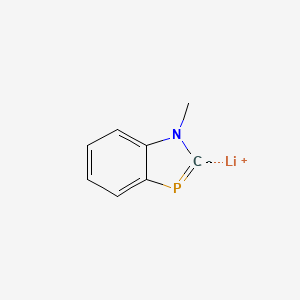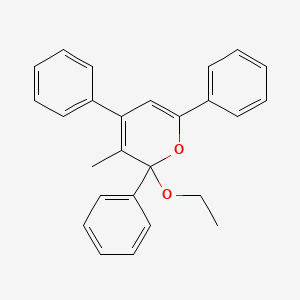
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran is a heterocyclic organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing rings, and this specific compound is characterized by its ethoxy, methyl, and triphenyl substituents. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds . This reaction is carried out under mild conditions and tolerates a variety of substituents, making it versatile for producing different derivatives of pyrans.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of dihydropyran derivatives.
Substitution: Common in the presence of nucleophiles or electrophiles, leading to the replacement of substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced but often involve Lewis acids or bases.
Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydropyrans .
Aplicaciones Científicas De Investigación
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways depend on the specific application but often involve binding to active sites or altering protein conformation .
Comparación Con Compuestos Similares
2,3-Dihydro-4H-pyran: A simpler pyran derivative with fewer substituents.
2H-Chromenes: Pyrans fused to aromatic rings, offering greater stability and biological activity.
Dihydropyrans: Reduced forms of pyrans with different reactivity profiles.
Uniqueness: Its ethoxy and triphenyl groups, in particular, make it a valuable intermediate in organic synthesis and a candidate for various biological studies .
Propiedades
Número CAS |
79889-00-2 |
|---|---|
Fórmula molecular |
C26H24O2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-ethoxy-3-methyl-2,4,6-triphenylpyran |
InChI |
InChI=1S/C26H24O2/c1-3-27-26(23-17-11-6-12-18-23)20(2)24(21-13-7-4-8-14-21)19-25(28-26)22-15-9-5-10-16-22/h4-19H,3H2,1-2H3 |
Clave InChI |
GDCMNTCLHDWTMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C(=C(C=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



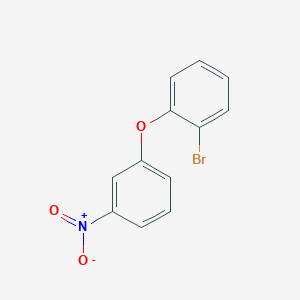


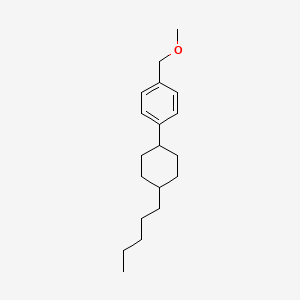
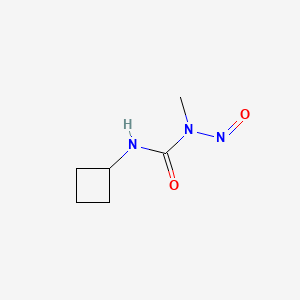
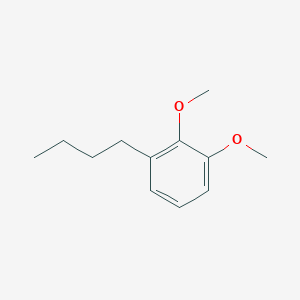
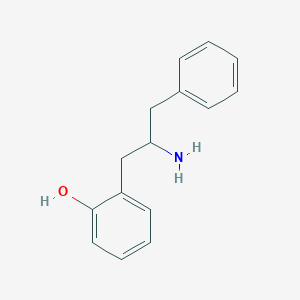
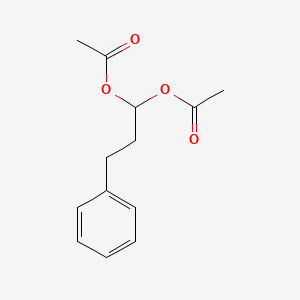
![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)

